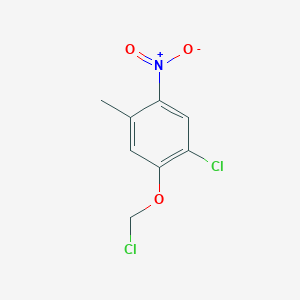
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of chlorine, methoxy, methyl, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methyl-5-nitro-2-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Chloro-2-(chloromethoxy)-4-methyl-5-aminobenzene.
Oxidation: 1-Chloro-2-(chloromethoxy)-4-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: It may be used in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methoxyethane: Similar in structure but lacks the nitro and methyl groups.
1-Chloro-2-hydroxyethane: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-(chloromethoxy)ethane: Similar structure but lacks the aromatic ring and nitro group.
Uniqueness
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of multiple functional groups on a benzene ring.
Propiedades
Fórmula molecular |
C8H7Cl2NO3 |
|---|---|
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3 |
Clave InChI |
CIALTXWINJHPNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





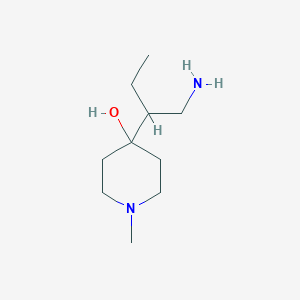
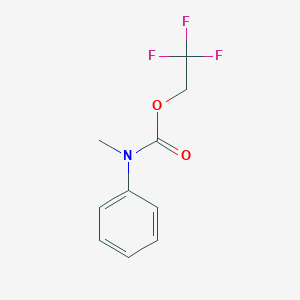
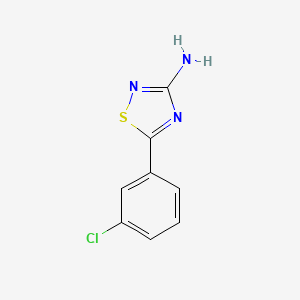
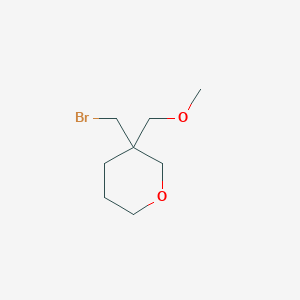
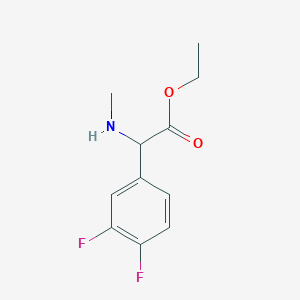

![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
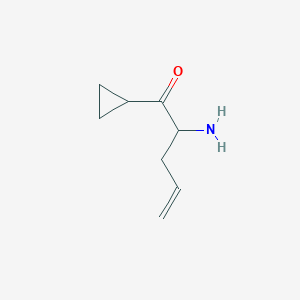
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

